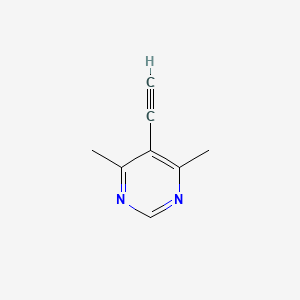![molecular formula C9H20Cl2N2O B13549158 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a derivative of cyclopropane and morpholine, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride typically involves the reaction of cyclopropane derivatives with morpholine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride can be compared with similar compounds such as:
1-(Morpholin-2-yl)cyclopropan-1-ol hydrochloride: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
rac-(1R,2R)-2-(Morpholin-4-yl)cyclopropan-1-amine dihydrochloride: This compound is a stereoisomer with different spatial arrangement of atoms, affecting its reactivity and interactions.
[1-(Morpholin-4-yl)cyclopropyl]methanamine: This compound has a similar core structure but different substituents, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-9(1-2-9)3-4-11-5-7-12-8-6-11;;/h1-8,10H2;2*1H |
InChI Key |
NCWVOLBTKPILPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN2CCOCC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
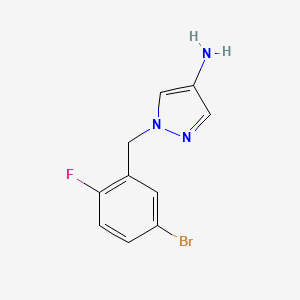
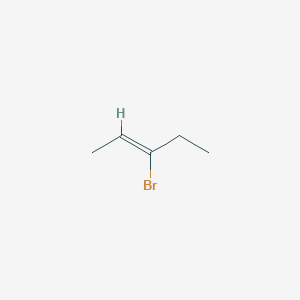
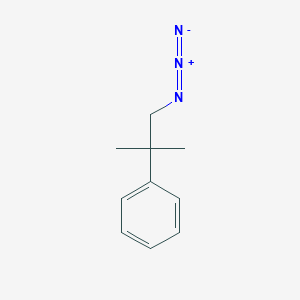
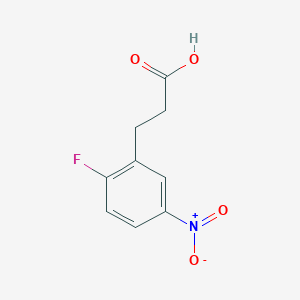
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
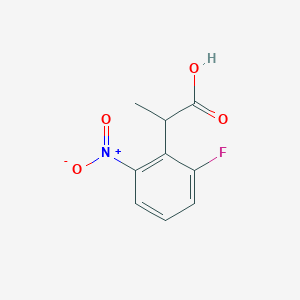
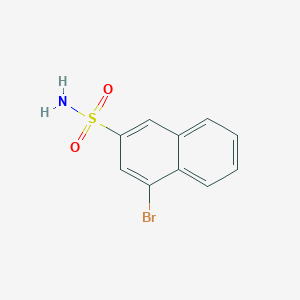
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)

![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
